molecular formula C20H13F5N4 B11327238 N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11327238
M. Wt: 404.3 g/mol
InChI Key: KJXHNORJORPJMX-UHFFFAOYSA-N
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Description

N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family This class of compounds is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of strong bases like sodium hydroxide and organic solvents such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It acts as a selective antagonist of estrogen receptor β (ERβ), exhibiting 36-fold selectivity over estrogen receptor α (ERα) . This selectivity allows it to modulate estrogen receptor-mediated pathways, potentially influencing cell growth and differentiation in various tissues.

Comparison with Similar Compounds

Similar Compounds

  • Propylpyrazoletriol (PPT)
  • Methylpiperidinopyrazole (MPP)
  • (R,R)-Tetrahydrochrysene ((R,R)-THC)
  • Diarylpropionitrile (DPN)
  • Prinaberel (ERB-041)

Uniqueness

N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its high selectivity for ERβ and its ability to act as a silent antagonist. This distinguishes it from other compounds that may have partial agonist activity or lower selectivity .

Properties

Molecular Formula

C20H13F5N4

Molecular Weight

404.3 g/mol

IUPAC Name

N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H13F5N4/c1-11-10-16(27-15-8-6-14(22)7-9-15)29-19(26-11)17(18(28-29)20(23,24)25)12-2-4-13(21)5-3-12/h2-10,27H,1H3

InChI Key

KJXHNORJORPJMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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